N-(4-bromophenyl)urea

Description

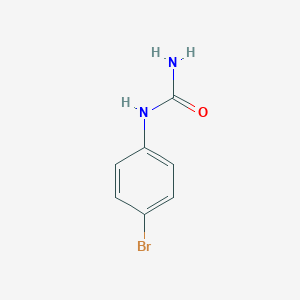

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFQUUCXMPUNRLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173337 | |

| Record name | N-(4-Bromophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1967-25-5 | |

| Record name | N-(4-Bromophenyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001967255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Bromophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-bromophenyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(4-BROMOPHENYL)UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4K2D5WZSI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(4-bromophenyl)urea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(4-bromophenyl)urea, a key intermediate in various chemical and pharmaceutical applications. This document details established synthetic protocols, thorough characterization data, and visual workflows to support researchers in their scientific endeavors.

Synthesis of this compound

This compound can be effectively synthesized through two primary methods: the reaction of 4-bromoaniline with a cyanate salt and the reaction of 4-bromophenyl isocyanate with ammonia. Both methods offer reliable routes to the desired product.

Synthesis from 4-Bromoaniline and Sodium Cyanate

This widely used method, detailed in Organic Syntheses, involves the reaction of 4-bromoaniline with sodium cyanate in an acidic aqueous medium.[1][2] The reaction proceeds through the in-situ formation of isocyanic acid, which is then attacked by the amine.

Experimental Protocol:

A detailed procedure for the synthesis of p-bromophenylurea is provided in Organic Syntheses, Coll. Vol. 4, p. 49 (1963).[1] In a beaker, 86 g (0.5 mole) of p-bromoaniline is dissolved in a mixture of 240 ml of glacial acetic acid and 480 ml of water at 35°C. To this solution, a solution of 65 g (1 mole) of sodium cyanate in 450 ml of water at 35°C is added. Initially, about 50 ml of the sodium cyanate solution is added slowly with stirring until a white crystalline precipitate of the product appears. The remainder of the cyanate solution is then added quickly with vigorous agitation. The reaction is exothermic, with the temperature rising to 50–55°C. The resulting thick suspension is stirred for an additional 10 minutes, allowed to stand at room temperature for 2–3 hours, and then diluted with 200 ml of water. After cooling to 0°C, the product is collected by suction filtration, washed with water, and dried. This process yields 95–100 g (88–93%) of crude p-bromophenylurea. For further purification, the crude product can be recrystallized from aqueous ethanol.[1]

Synthesis Workflow: Cyanate Method

References

Spectroscopic Profile of N-(4-bromophenyl)urea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(4-bromophenyl)urea, a compound of interest in organic synthesis and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, supported by experimental protocols and data visualizations to facilitate its identification and characterization.

Spectroscopic Data Summary

The empirical and theoretical spectroscopic data for this compound are summarized in the tables below for quick reference and comparison.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Assignment |

| ¹H NMR | DMSO-d₆ | 5.91 (s, 2H) | -NH₂ |

| 7.38 (s, 4H) | Aromatic C-H | ||

| 8.66 (s, 1H) | -NH- | ||

| ¹³C NMR | DMSO-d₆ | 112.22 | C-Br (ipso) |

| 119.52 | 2 x Aromatic C-H | ||

| 131.18 | 2 x Aromatic C-H | ||

| 139.89 | C-NH (ipso) | ||

| 155.70 | C=O |

Reference:[1]

Table 2: Infrared (IR) Spectroscopy Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) Range | Functional Group |

| N-H Stretch | 3200 - 3600 | Amine (-NH₂) and Amide (-NH-) |

| C=O Stretch | ~1700 | Carbonyl (Urea) |

| N-H Bend | 1600 - 1650 | Amine (-NH₂) and Amide (-NH-) |

| C-N Stretch | 1450 and 1150 | Amine/Amide |

| Aromatic C=C Stretch | 1600 - 1475 | Benzene Ring |

| C-H Stretch (Aromatic) | 3100 - 3000 | Benzene Ring |

| C-Br Stretch | 700 - 500 | Aryl Halide |

Table 3: Mass Spectrometry (MS) Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 214.98146 |

| [M+Na]⁺ | 236.96340 |

| [M-H]⁻ | 212.96690 |

| [M]⁺ | 213.97363 |

Reference:[3] Note: The molecular weight of this compound is 215.05 g/mol . The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic M and M+2 isotopic pattern in the mass spectrum.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are based on standard laboratory practices and information gathered from various sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation: A 400 MHz NMR spectrometer (or equivalent).[1]

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Spectrometer Frequency: 399.95 MHz[1]

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64

-

Spectral Width: -2 to 12 ppm

-

Relaxation Delay: 1-5 s

¹³C NMR Acquisition Parameters:

-

Spectrometer Frequency: 100.58 MHz[1]

-

Pulse Sequence: Proton-decoupled pulse experiment.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Spectral Width: 0 to 200 ppm

-

Relaxation Delay: 2-5 s

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound using Fourier-Transform Infrared (FTIR) spectroscopy.

Technique: KBr Pellet Method.[4]

Sample Preparation:

-

Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

FTIR Acquisition Parameters:

-

Instrument: Bruker Tensor 27 FT-IR or equivalent.[4]

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Technique: Electrospray Ionization (ESI) or Electron Ionization (EI).

Sample Preparation (for ESI):

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution can be directly infused into the mass spectrometer or introduced via liquid chromatography.

Mass Spectrometry Acquisition Parameters (General):

-

Ionization Mode: Positive or negative, depending on the desired adducts.

-

Mass Range: A range encompassing the expected molecular ion (e.g., m/z 50-500).

-

Fragmentation Analysis: Tandem MS (MS/MS) can be performed on the molecular ion peak to obtain structural information. A common fragmentation pathway for ureas involves the cleavage of the C-N bond.[5]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

References

- 1. N-(4-Bromophenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. PubChemLite - (4-bromophenyl)urea (C7H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 4. This compound | C7H7BrN2O | CID 16074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

Crystal Structure Analysis of N-(4-bromophenyl)urea: A Technical Guide

Abstract: This technical guide provides a comprehensive analysis of the crystal structure of N-(4-bromophenyl)urea (C₇H₇BrN₂O), a key organic intermediate. The document details the synthesis and crystallization protocols, X-ray diffraction data collection, and an in-depth analysis of the molecular and supramolecular structure. Key quantitative data, including crystallographic parameters, bond lengths, and hydrogen bonding geometry, are summarized in structured tables. The experimental workflow and hydrogen bonding network are visualized using diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.

Experimental Protocols

1.1. Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 4-bromoaniline with a cyanate salt in an acidic medium.[1][2]

-

Materials: 4-bromoaniline, sodium cyanate, glacial acetic acid, water.

-

Procedure:

-

Dissolve 4-bromoaniline (0.5 mole) in a mixture of glacial acetic acid (240 ml) and water (480 ml) at 35°C.[2]

-

Prepare a separate solution of sodium cyanate (1 mole) in water (450 ml) at 35°C.[2]

-

Slowly add approximately 50 ml of the sodium cyanate solution to the 4-bromoaniline solution with stirring until a white crystalline precipitate forms.[2]

-

Add the remainder of the sodium cyanate solution quickly with vigorous agitation. The temperature of the mixture will rise as the product rapidly separates.[2]

-

Continue stirring the resulting thick suspension for 10 minutes, then let it stand at room temperature for 2-3 hours.[2]

-

Dilute the mixture with 200 ml of water and cool to 0°C.[2]

-

Collect the crude this compound product by suction filtration, wash with water, and dry.[2]

-

1.2. Crystallization for X-ray Analysis

Single crystals suitable for X-ray diffraction can be obtained through recrystallization.

-

Solvent: Hot 90% ethanol.[1]

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot 90% ethanol to create a saturated solution.

-

Allow the solution to cool slowly to room temperature.

-

As the solution cools, single crystals of the purified compound will form.

-

Isolate the crystals by filtration.

-

X-ray Crystallography Workflow

The determination of the crystal structure involves a standard workflow from data collection to structure refinement. Data for this compound was collected at a low temperature (150 K) to minimize thermal motion.[1]

Crystal and Molecular Structure

3.1. Crystallographic Data

This compound crystallizes in the monoclinic space group P2₁.[1] The benzene ring and the urea moiety are essentially planar, but they are rotated with respect to each other by a significant dihedral angle.[1] Key crystallographic data and refinement details are presented in Table 1.

Table 1. Crystal Data and Structure Refinement for this compound.[1]

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₇BrN₂O |

| Molecular Weight ( g/mol ) | 215.06 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 4.6033 (2) |

| b (Å) | 5.3915 (2) |

| c (Å) | 15.9444 (8) |

| β (°) | 97.994 (3) |

| Volume (ų) | 391.87 (3) |

| Z | 2 |

| Temperature (K) | 150 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Absorption Correction | Gaussian |

| Reflections (Collected) | 5026 |

| Reflections (Independent) | 1771 |

3.2. Molecular Conformation

The molecular structure reveals that both the urea group and the benzene ring are individually planar.[1] A notable feature is the dihedral angle of 47.8 (1)° between the mean planes of these two moieties.[1] This twist is a significant conformational characteristic of the molecule.

Table 2. Selected Bond Angles for this compound.[1]

| Atoms | Angle (°) |

|---|---|

| N1—C1—C2 | 121.5 (2) |

| N1—C1—C6 | 118.8 (3) |

3.3. Supramolecular Assembly and Hydrogen Bonding

The crystal packing of this compound is primarily governed by intermolecular N—H⋯O hydrogen bonds.[1] A key feature of this structure is the trifurcated acceptor role of the carbonyl oxygen atom (O1). This single oxygen atom accepts hydrogen bonds from the NH protons of three neighboring molecules.[1] This extensive hydrogen bonding network results in the formation of layers that are oriented parallel to the ab plane of the unit cell.[1]

The specific geometry of these hydrogen bonds is crucial for the stability of the crystal lattice.

Table 3. Hydrogen Bond Geometry (Å, °) for this compound.[1]

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N2—H2A···O1i | 0.88 | 2.11 | 2.977 (3) | 169 |

| N2—H2B···O1ii | 0.88 | 2.22 | 3.090 (3) | 170 |

| N1—H1···O1iii | 0.88 | 2.52 | 3.190 (3) | 134 |

Symmetry codes: (i) x-1, y, z; (ii) -x+1, y+1/2, -z+1; (iii) x, y+1, z

References

An In-depth Technical Guide to the Physicochemical Properties of N-(4-bromophenyl)urea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-(4-bromophenyl)urea. The information herein is intended to support research, development, and application of this compound in various scientific domains, including medicinal chemistry and materials science. This document presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations of key experimental and logical workflows.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a ready reference for laboratory and computational work.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrN₂O | [1] |

| Molecular Weight | 215.05 g/mol | [1] |

| Melting Point | 225-227 °C | [2][3] |

| Boiling Point | 290.9 ± 23.0 °C (at 760 mmHg) | [1] |

| Density | 1.708 g/cm³ | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

| pKa (predicted) | 14.13 ± 0.70 | [1] |

| XlogP (predicted) | 2.0 | [1] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for reproducible research. The following sections outline standard experimental protocols applicable to this compound.

Melting Point Determination

The melting point of an organic solid is a critical indicator of purity.[4] A sharp melting range typically signifies a pure compound, while a depressed and broad melting range suggests the presence of impurities.

Protocol: Capillary Method [4][5]

-

Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 1-2 mm.[4][5]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., Thiele tube with mineral oil or a metal block heating apparatus).[4]

-

Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to about 2 °C per minute to allow for accurate observation.[6]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.[5]

Boiling Point Determination (Microscale)

For small sample quantities, microscale boiling point determination is a suitable technique.[6][7]

Protocol: Micro-Capillary Method [6][8]

-

Sample Preparation: A few drops of the liquid sample are placed in a small test tube or a melting point capillary. A smaller, inverted capillary tube (sealed at one end) is placed inside the larger tube to trap air and act as a boiling stone.[6][8]

-

Apparatus Setup: The sample tube is attached to a thermometer and placed in a heating apparatus, similar to the melting point determination setup.[8]

-

Heating: The sample is heated, and the temperature is observed.

-

Observation: The boiling point is the temperature at which a steady stream of bubbles emerges from the inverted capillary.[6][8]

Solubility Determination

Assessing the solubility of a compound in various solvents is fundamental for applications in synthesis, purification, and formulation.[9][10]

Protocol: Qualitative Solubility Testing [9]

-

Sample Preparation: A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube.[9]

-

Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL) is added in portions to the test tube.[9]

-

Mixing: The test tube is shaken vigorously after each addition of solvent.[9]

-

Observation: The solubility is categorized as "soluble," "slightly soluble," or "insoluble" based on visual inspection. For more quantitative analysis, the amount of solvent required to completely dissolve the solute is recorded.[10][11] This process is repeated for a range of solvents with varying polarities.

pKa Determination for Sparingly Soluble Compounds

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a compound at different pH values. For compounds with low water solubility, such as this compound, modified methods are necessary.[12][13][14]

Protocol: Potentiometric Titration in a Cosolvent System [12][14]

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable water-miscible organic cosolvent (e.g., methanol, dioxane, acetonitrile, or a mixture thereof).[14]

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the midpoint of the titration curve. For results in an aqueous environment, an extrapolation to zero organic solvent is performed.[12][14]

LogP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The shake-flask method is the traditional and most reliable technique for its determination.[15][16][17]

Protocol: Shake-Flask Method [15][16]

-

Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[16][17]

-

Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then combined in a flask and shaken until equilibrium is reached (typically for several hours).[16]

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.[16]

-

Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[16]

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and a representative signaling pathway relevant to the study and application of this compound.

Caption: Synthesis and purification workflow for this compound.

Caption: High-throughput screening workflow for urea derivatives.

Caption: Inhibition of the RhoA/ROCK signaling pathway by a urea derivative.

References

- 1. nbinno.com [nbinno.com]

- 2. N-(4-Bromophenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. chemtips.wordpress.com [chemtips.wordpress.com]

- 7. chemconnections.org [chemconnections.org]

- 8. chymist.com [chymist.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. education.com [education.com]

- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 13. sciresliterature.org [sciresliterature.org]

- 14. Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 17. LogP / LogD shake-flask method [protocols.io]

Quantum Chemical Insights into N-(4-bromophenyl)urea: A Technical Overview for Drug Development Professionals

An in-depth analysis of the structural, electronic, and vibrational properties of N-(4-bromophenyl)urea, a key scaffold in medicinal chemistry, elucidated through quantum chemical computations and crystallographic data.

This technical guide provides a comprehensive overview of the molecular characteristics of this compound, a compound of significant interest in the development of novel therapeutic agents. By integrating experimental crystallographic data with insights from quantum chemical studies on analogous structures, this document offers a detailed perspective for researchers, scientists, and professionals in drug development.

Molecular Structure and Geometry

The foundational aspect of understanding a molecule's function is its three-dimensional structure. For this compound, high-quality experimental data from X-ray crystallography provides a precise geometric framework.

Experimental Crystal Structure

A detailed study of the crystal structure of this compound reveals a molecule with distinct planar regions. The urea moiety and the benzene ring are both essentially planar.[1] However, these two planes are not coplanar; they are rotated with respect to each other, with a dihedral angle of 47.8(1)°.[1] This twisted conformation is a crucial feature influencing the molecule's intermolecular interactions and packing in the solid state. In the crystal, molecules of this compound are stabilized by N—H⋯O hydrogen bonds.[1]

Table 1: Selected Experimental Bond Lengths and Angles for this compound

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-Br | 1.907(3) |

| C=O | 1.251(3) |

| C-N (urea) | 1.355(4) - 1.366(4) |

| C-N (phenyl) | 1.420(4) |

| N-C-N (urea) | 114.7(3) |

| C-N-C (phenyl-urea) | 125.9(3) |

| Dihedral Angle (Benzene Ring - Urea Moiety) | 47.8(1) |

Data sourced from the crystallographic information file of this compound.

Computational Geometry Optimization

While no dedicated comprehensive computational study on this compound was identified in the literature, quantum chemical calculations on similar aromatic ureas are typically performed using Density Functional Theory (DFT). The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a common choice for optimizing the molecular geometry and predicting vibrational frequencies for this class of compounds.[2] Such calculations, starting from the experimental crystal structure, would allow for the determination of the ground-state geometry in the gas phase, providing a valuable comparison to the solid-state structure and highlighting the effects of intermolecular forces.

Electronic Properties: Frontier Molecular Orbitals

The electronic character of a molecule is paramount to its reactivity and its potential to interact with biological targets. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electron-donating and accepting capabilities, respectively.

While specific HOMO-LUMO energy values for this compound from a dedicated study are not available, analysis of related compounds suggests that the HOMO is typically localized on the electron-rich phenyl ring and the urea group, while the LUMO is often distributed over the phenyl ring. The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of the molecule. A smaller energy gap generally implies higher reactivity. For similar aromatic compounds, these energy gaps are often in the range of 4-5 eV.

Table 2: Conceptual Electronic Properties of this compound (based on analogous compounds)

| Property | Description | Expected Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability. |

| Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions. |

Vibrational Spectroscopy: A Fingerprint of the Molecule

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint that can be used for identification and to gain insights into the bonding environment. Theoretical calculations are instrumental in assigning the observed vibrational modes to specific molecular motions.

For this compound, key vibrational modes would include:

-

N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹.

-

C=O stretching (Amide I band): A strong absorption usually found around 1650-1680 cm⁻¹.

-

N-H bending and C-N stretching (Amide II and III bands): Occurring in the 1500-1600 cm⁻¹ and 1200-1400 cm⁻¹ regions, respectively.

-

Aromatic C-H and C=C stretching: Found in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions.

-

C-Br stretching: Expected at lower wavenumbers, typically below 700 cm⁻¹.

A theoretical vibrational analysis, performed after geometry optimization, can predict the frequencies and intensities of these modes, aiding in the interpretation of experimental spectra.

Experimental and Computational Protocols

To facilitate further research and replication, the following outlines the typical experimental and computational methodologies employed in the study of compounds like this compound.

X-ray Crystallography

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.

-

Data Collection: A single crystal is mounted on a diffractometer. Data is collected at a specific temperature (e.g., 150 K) using a specific X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure, often using direct methods. The structural model is then refined to achieve the best fit with the experimental data.

Quantum Chemical Calculations

The following workflow represents a standard approach for the theoretical investigation of a molecule like this compound.

References

Biological Screening of N-(4-bromophenyl)urea Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological screening of N-(4-bromophenyl)urea derivatives, a class of compounds with significant potential in anticancer drug discovery. This document outlines detailed experimental protocols, presents quantitative biological activity data, and visualizes key cellular signaling pathways and experimental workflows relevant to the screening of these compounds.

Introduction

N,N'-diarylurea derivatives have emerged as a promising scaffold in medicinal chemistry, with several compounds in this class demonstrating potent anticancer activities.[1] The this compound moiety is a key pharmacophore found in numerous kinase inhibitors. These compounds often exert their anticancer effects by targeting crucial signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[1] This guide serves as a comprehensive resource for researchers involved in the synthesis, screening, and development of novel this compound derivatives as potential therapeutic agents.

Data Presentation: Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of a selection of this compound and related diaryl urea derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of 4-aminoquinazolinyl-diaryl urea derivatives [2]

| Compound | R1 | R2 | H-460 (Lung) IC50 (µM) | HT-29 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) |

| 5a | Dimethylamino | 6-Cl, 2-CH3 | 0.15 | 0.089 | 0.36 | 0.75 |

| 5b | Dimethylamino | 3,4-(CH3)2 | 2.18 | 1.35 | 3.47 | 4.66 |

| 5c | Morpholinyl | 6-Cl, 2-CH3 | 0.49 | 0.21 | 0.88 | 1.52 |

| 5d | Morpholinyl | 3,4-(CH3)2 | 3.54 | 1.98 | 5.46 | 7.81 |

| Sorafenib (Control) | - | - | 3.27 | 2.15 | 4.47 | 3.81 |

Table 2: Antiproliferative Activities of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives [3]

| Compound | R | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) | MCF7 (Breast) IC50 (µM) | PC3 (Prostate) IC50 (µM) | HL7702 (Normal Liver) IC50 (µM) |

| 9b | 4-Cl, 3-CF3 | 4.85 | 2.17 | 2.89 | 4.31 | >50 |

| 9d | 4-F, 3-CF3 | 4.96 | 2.88 | 2.95 | 4.87 | >50 |

| Sorafenib (Control) | - | 5.31 | 3.95 | 4.52 | 6.47 | 15.34 |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible biological evaluation of this compound derivatives. This section provides step-by-step protocols for key in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 7,500-10,000 cells per well and incubate for 24 hours.[4]

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically from 0 to 100 µM) for 24 hours.[4]

-

MTT Incubation: Following treatment, incubate the cells with 0.5 mg/mL of MTT solution at 37°C in the dark for 3 hours.[4]

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent method for quantifying kinase activity by measuring the amount of ADP produced during a kinase reaction. This assay is suitable for high-throughput screening of kinase inhibitors.[5][6]

Protocol:

-

Kinase Reaction Setup: In a 384-well plate, set up a 5 µL kinase reaction containing the kinase of interest, the substrate, ATP, and the test compound (this compound derivative) in the appropriate kinase buffer.[6]

-

Reaction Incubation: Incubate the reaction mixture at room temperature for 1 hour in the dark.[7]

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any unconsumed ATP. Incubate at room temperature for 40 minutes.[6]

-

ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP generated to ATP. This reagent also contains luciferase and luciferin to detect the newly synthesized ATP.[6]

-

Luminescence Measurement: Incubate at room temperature for 30-60 minutes and measure the luminescence using a plate-reading luminometer.[6]

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The inhibitory effect of the compound is determined by the reduction in the luminescent signal compared to the control.

Radiometric Protein Kinase Assay

Radiometric assays are a highly sensitive and direct method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate.[8][9]

Protocol:

-

Reaction Mix Preparation: Prepare a reaction mixture containing the kinase, a suitable substrate (protein or peptide), and the test compound in a kinase reaction buffer.

-

Initiation of Reaction: Start the reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

-

Reaction Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the unincorporated [γ-³²P]ATP. This is often achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the substrate, followed by washing to remove excess ATP.[10]

-

Quantification: The amount of incorporated radioactivity is quantified using a scintillation counter or by autoradiography after SDS-PAGE.[9][11]

Visualization of Signaling Pathways and Workflows

Understanding the mechanism of action of this compound derivatives requires knowledge of the cellular signaling pathways they target. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for biological screening.

Experimental Workflow for Biological Screening

Caption: A typical workflow for the biological screening of this compound derivatives.

Raf/MEK/ERK Signaling Pathway

The Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Many diaryl urea compounds are known to inhibit Raf kinases.

Caption: The Raf/MEK/ERK signaling pathway and the potential point of inhibition.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another crucial signaling network that governs cell growth, proliferation, and survival. It is often dysregulated in cancer.

Caption: The PI3K/Akt/mTOR signaling pathway with a potential point of inhibition.

Conclusion

This technical guide provides a foundational framework for the biological screening of this compound derivatives. The presented data highlights the potential of this chemical scaffold in the development of novel anticancer agents. The detailed experimental protocols offer practical guidance for in vitro evaluation, while the visualized signaling pathways provide a conceptual basis for understanding their mechanism of action. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of promising lead compounds is warranted to advance these derivatives towards clinical application.

References

- 1. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. N,Nʹ-Diarylurea Derivatives (CTPPU) Inhibited NSCLC Cell Growth and Induced Cell Cycle Arrest through Akt/GSK-3β/c-Myc Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 6. promega.com [promega.com]

- 7. carnabio.com [carnabio.com]

- 8. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]

- 9. researchgate.net [researchgate.net]

- 10. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]

- 11. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

N-(4-bromophenyl)urea: A Technical Whitepaper on the Putative Anticonvulsant Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-bromophenyl)urea and its structural analogs, particularly aryl semicarbazones, have demonstrated notable anticonvulsant properties in established preclinical models. While the precise molecular mechanism of action for this compound remains to be definitively elucidated in the scientific literature, structure-activity relationships and the pharmacological profiles of related compounds suggest potential interactions with key regulators of neuronal excitability. This technical guide synthesizes the available preclinical data for this class of compounds, outlines the principal hypothesized mechanisms of action, and provides detailed experimental protocols for the further investigation of its anticonvulsant properties. The primary putative mechanisms revolve around the modulation of voltage-gated sodium channels and the enhancement of GABAergic neurotransmission, aligning with the activity profile observed in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures resulting from excessive electrical discharges in the brain.[1] The mainstay of treatment involves the use of antiseizure medications (ASMs) that aim to restore the balance between neuronal excitation and inhibition.[2] The major mechanistic classes of ASMs include modulators of voltage-gated ion channels, enhancers of GABA-mediated inhibition, and attenuators of glutamate-mediated excitation.[1][2]

The urea functional group is a key pharmacophoric element in a number of neurologically active compounds.[3] Phenylurea derivatives, in particular, have been a subject of interest in the development of novel anticonvulsant agents.[4] this compound belongs to this class of compounds and has been identified in several studies as a core structure in molecules with significant anticonvulsant activity.[5] This document aims to provide a comprehensive overview of the current understanding and hypothesized mechanisms of action for this compound as an anticonvulsant, to guide further research and development.

Preclinical Anticonvulsant Activity

Derivatives of this compound, especially 4-bromophenyl semicarbazones, have been synthesized and evaluated for their anticonvulsant efficacy in rodent models.[5] These compounds have shown activity in both the maximal electroshock seizure (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests.[5] The MES model is considered predictive of efficacy against generalized tonic-clonic seizures, and compounds active in this test, such as phenytoin and carbamazepine, often act by blocking voltage-gated sodium channels.[1][2] The scPTZ test is a model for generalized absence seizures, and activity in this screen often points to an enhancement of GABAergic neurotransmission.[1]

Table 1: Summary of Anticonvulsant Activity for Selected N-(4-bromophenyl)-semicarbazone Derivatives

| Compound Reference | Animal Model | Test | Dose (mg/kg, i.p.) | Activity | Neurotoxicity (NT) |

| Compound 12[5] | Mice | MES | 30, 100, 300 | Active | Low |

| Compound 12[5] | Mice | scPTZ | 30, 100, 300 | Active | Low |

| Compound 12[5] | Mice | scSTY | 30, 100, 300 | Active | Low |

| Compound 6[5] | Mice | MES, scPTZ | Not specified | Protection > Sodium Valproate | Lower than Phenytoin |

| Compound 11[5] | Mice | MES, scPTZ | Not specified | Protection > Sodium Valproate | Lower than Phenytoin |

| Compound 14[5] | Mice | MES, scPTZ | Not specified | Protection > Sodium Valproate | Lower than Phenytoin |

Note: Data is for N-(4-bromophenyl)-semicarbazone derivatives as direct quantitative data for this compound was not available in the reviewed literature. scSTY refers to the subcutaneous strychnine test.

Hypothesized Mechanisms of Action

Based on the preclinical activity profile and the mechanisms of structurally related anticonvulsants, two primary hypotheses for the mechanism of action of this compound can be proposed.

Modulation of Voltage-Gated Sodium Channels

The efficacy of this compound derivatives in the MES test strongly suggests a potential interaction with voltage-gated sodium channels (VGSCs).[1] VGSCs are crucial for the initiation and propagation of action potentials.[2] Many established anticonvulsants, including phenytoin and carbamazepine, exert their effects by binding to the inactivated state of the VGSC, which prevents the return of the channel to the resting state and thereby limits sustained high-frequency neuronal firing.[2][6] The N-phenyl-N'-pyridinylurea series of anticonvulsants, which are structurally related, were also found to be effective in the MES test, further supporting the sodium channel hypothesis.[4]

Enhancement of GABAergic Neurotransmission

The observed activity in the scPTZ seizure model for some derivatives suggests a possible interaction with the GABAergic system.[5] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[2] Enhancement of GABAergic inhibition can be achieved through various mechanisms, including positive allosteric modulation of GABA-A receptors, inhibition of GABA reuptake, or inhibition of GABA transaminase.[7] A study on Bromovalerylurea, another acylurea derivative, demonstrated that it potentiates GABA-A receptor-mediated inhibitory postsynaptic currents.[8] This provides a precedent for urea-containing compounds modulating GABAergic transmission.

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of this compound, a series of in vivo and in vitro experiments are required.

In Vivo Anticonvulsant Screening

Maximal Electroshock (MES) Test:

-

Animals: Male albino mice (20-25 g) or rats (100-150 g).

-

Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is included.

-

Pre-treatment Time: A specific time interval is allowed to elapse between drug administration and the seizure test (e.g., 30 minutes and 4 hours) to assess the time of peak effect.

-

Stimulation: A high-frequency electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered via corneal or auricular electrodes.

-

Endpoint: The ability of the drug to prevent the tonic hindlimb extension phase of the seizure is recorded as a measure of protection.

-

Analysis: The median effective dose (ED50) is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Test:

-

Animals and Drug Administration: As described for the MES test.

-

Convulsant Administration: A dose of pentylenetetrazole (e.g., 85 mg/kg) known to induce clonic seizures in 97% of animals (CD97) is injected subcutaneously.

-

Observation: Animals are observed for 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds.

-

Endpoint: Protection is defined as the absence of clonic seizures.

-

Analysis: The ED50 is calculated.

Rotarod Neurotoxicity Test:

-

Apparatus: A rotating rod (e.g., 1-inch diameter) turning at a constant speed (e.g., 6 rpm).

-

Procedure: Trained animals that can remain on the rod for a set period (e.g., 1 minute) are selected. After drug administration, animals are placed on the rod at various time points.

-

Endpoint: Neurotoxicity is indicated if the animal falls off the rod one or more times during the test period.

-

Analysis: The median toxic dose (TD50) is determined.

In Vitro Electrophysiology (Patch-Clamp)

To investigate direct effects on ion channels, whole-cell patch-clamp recordings from cultured neurons (e.g., hippocampal or cortical neurons) or cell lines expressing specific channel subtypes are essential.

Voltage-Gated Sodium Channels:

-

Cell Preparation: Use primary neuronal cultures or HEK293 cells stably expressing the desired sodium channel subtype (e.g., NaV1.1, NaV1.2).

-

Recording: In whole-cell voltage-clamp mode, hold the cell at a negative potential (e.g., -80 mV).

-

Protocol: Apply depolarizing voltage steps to elicit sodium currents. To assess state-dependent block, use protocols that promote the inactivated state (e.g., prolonged depolarization or high-frequency stimulation).

-

Drug Application: Perfuse this compound at various concentrations onto the cell.

-

Analysis: Measure the reduction in peak sodium current amplitude and any shifts in the voltage-dependence of activation or inactivation. Calculate the IC50 value.

GABA-A Receptors:

-

Cell Preparation: Use primary neuronal cultures.

-

Recording: In whole-cell voltage-clamp mode, hold the cell at a potential near the reversal potential for chloride (e.g., -60 mV).

-

Protocol: Apply GABA puffs or perfuse a low concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.

-

Drug Application: Co-apply this compound with GABA.

-

Analysis: Measure the potentiation of the GABA-evoked current. Determine if the compound shifts the GABA concentration-response curve.

Conclusion and Future Directions

This compound is a core structure within a class of compounds demonstrating promising anticonvulsant activity in preclinical models. While direct mechanistic studies on this specific molecule are lacking, the available evidence strongly suggests that its anticonvulsant effects likely arise from the modulation of voltage-gated sodium channels and/or the enhancement of GABAergic inhibition. The efficacy of its derivatives in the MES and scPTZ models provides a solid foundation for this hypothesis.

Future research should focus on definitive target identification and characterization. In vitro patch-clamp electrophysiology studies are critical to confirm and quantify interactions with specific subtypes of sodium channels and GABA-A receptors. Radioligand binding assays can further determine binding affinities for these targets. A thorough investigation into its effects on glutamatergic neurotransmission should also be conducted to explore all primary anticonvulsant mechanisms. Elucidating the precise molecular mechanism of action will be instrumental in optimizing the therapeutic potential of this and related compounds for the treatment of epilepsy.

References

- 1. longdom.org [longdom.org]

- 2. researchgate.net [researchgate.net]

- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-phenyl-N'-pyridinylureas as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fast- or Slow-inactivated State Preference of Na+ Channel Inhibitors: A Simulation and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Potent anticonvulsant urea derivatives of constitutional isomers of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzyme Inhibition Profile of N-(4-bromophenyl)urea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-bromophenyl)urea, a member of the phenylurea class of compounds, holds potential as an enzyme inhibitor. While specific experimental data on its direct targets is limited in publicly available literature, the broader family of phenylurea derivatives has been extensively studied, revealing significant inhibitory activity against key enzyme families, notably protein kinases and ureases. This technical guide provides a comprehensive overview of the hypothesized enzyme inhibition properties of this compound, including detailed experimental protocols for its evaluation and visualization of relevant biological pathways and workflows. The quantitative data presented herein is hypothetical and serves as a template for the analysis and presentation of future experimental findings.

Hypothesized Enzyme Inhibition Data

Based on the known activity of structurally related phenylurea compounds, this compound is postulated to exhibit inhibitory effects on various protein kinases and ureases. The following table summarizes hypothetical quantitative data for the purpose of illustrating a data presentation framework.

| Target Enzyme Family | Specific Enzyme Target | Hypothetical IC50 (µM) | Inhibition Type |

| Protein Kinase | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 0.5 | ATP-Competitive |

| p38 Mitogen-Activated Protein Kinase (p38 MAPK) | 1.2 | ATP-Competitive | |

| LIM Kinase 1 (LIMK1)[1] | 2.5 | ATP-Competitive | |

| Urease | Jack Bean Urease | 15.0 | Competitive |

| Helicobacter pylori Urease | 25.0 | Competitive |

Potential Signaling Pathways and Mechanisms of Action

Kinase Inhibition

Phenylurea derivatives are well-documented as Type II kinase inhibitors, binding to the ATP-binding pocket of the kinase domain.[2] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby disrupting signal transduction pathways crucial for cell proliferation, differentiation, and survival.[3][4] The urea moiety is critical for this activity, forming key hydrogen bonds with the enzyme.

Hypothesized Kinase Inhibition Signaling Pathway

Caption: Hypothesized inhibition of kinase signaling pathways by this compound.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This activity is a virulence factor for some pathogenic bacteria, such as Helicobacter pylori.[5][6] Phenylurea derivatives can act as competitive inhibitors of urease, likely by interacting with the active site of the enzyme.[7][8][9]

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against a specific protein kinase using a luminescence-based assay that quantifies ATP consumption.

Materials:

-

Purified recombinant kinase (e.g., VEGFR2, p38 MAPK)

-

Kinase substrate (specific to the kinase)

-

ATP (Adenosine 5'-triphosphate)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound (test compound)

-

Staurosporine (positive control inhibitor)

-

DMSO (solvent for compounds)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Caption: General workflow for an in vitro urease inhibition assay.

Procedure:

-

Compound and Reagent Preparation: Prepare stock solutions and serial dilutions of this compound and the positive control (Thiourea) in a suitable solvent (e.g., DMSO) and then in phosphate buffer. Prepare solutions of urease and urea in phosphate buffer.

-

Assay Plate Setup: In a 96-well plate, add the urease solution to wells containing the test compound dilutions, positive control, and a vehicle control (for 100% activity). Include a blank control with buffer instead of the enzyme.

-

Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Start the enzymatic reaction by adding the urea solution to all wells.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Color Development: Stop the reaction and initiate color development by adding the phenol-nitroprusside reagent followed by the alkaline hypochlorite reagent to each well.

-

Final Incubation and Measurement: Incubate the plate at 37°C for 20-30 minutes to allow the blue-green color to develop. Measure the absorbance at approximately 630 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of urease inhibition for each concentration of this compound. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

While direct experimental evidence for the enzyme inhibitory profile of this compound is not extensively documented, its structural characteristics strongly suggest potential activity against protein kinases and ureases. The methodologies and frameworks presented in this guide offer a robust starting point for the systematic investigation of this compound. Future in vitro and in vivo studies are essential to validate these hypotheses, elucidate the precise mechanisms of action, and determine the therapeutic potential of this compound.

References

- 1. Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ahajournals.org [ahajournals.org]

- 4. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural Urease Inhibitors Reduce the Severity of Disease Symptoms, Dependent on the Lifestyle of the Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-substituted hydroxyureas as urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

N-(4-bromophenyl)urea: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-bromophenyl)urea, a halogenated aromatic urea derivative, has emerged as a significant scaffold in medicinal chemistry and a versatile intermediate in organic synthesis. This technical guide provides an in-depth overview of the discovery, history, and key experimental protocols related to this compound. It aims to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed methodologies, quantitative data, and visualizations of relevant chemical and biological pathways. The document covers the primary synthesis routes, highlights its crucial role in the development of anticonvulsant agents, and presents its physicochemical properties in a structured format for easy reference.

Introduction

This compound, with the CAS Registry Number 1967-25-5, is a white to off-white crystalline solid.[1] Its molecular structure, featuring a urea moiety attached to a brominated phenyl ring, makes it a valuable precursor for the synthesis of more complex molecules, particularly in the pharmaceutical industry.[2] The presence of the bromine atom and the urea functional group provides sites for further chemical modifications, allowing for the creation of a diverse range of derivatives.[1] This guide explores the historical context of its synthesis and its evolution as a key building block in the development of therapeutic agents.

Discovery and History

The synthesis of this compound is well-documented in chemical literature, with early preparations being extensions of general methods for the synthesis of arylureas. One of the most established and widely cited methods involves the reaction of p-bromoaniline with an alkali metal cyanate, typically sodium or potassium cyanate, in an acidic medium.[3][4] This straightforward and efficient method has made this compound readily accessible for research and development.

While a specific "discovery" by a single individual is not prominently documented, its preparation is rooted in the foundational work on urea derivatives in the late 19th and early 20th centuries. The primary application that has driven interest in this compound is its use as a key intermediate in the synthesis of compounds with potential therapeutic activities, most notably anticonvulsant agents.[2][5] Researchers have utilized the this compound scaffold to design and synthesize a variety of compounds that have been evaluated for their efficacy in controlling seizures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference(s) |

| CAS Number | 1967-25-5 | [6] |

| Molecular Formula | C₇H₇BrN₂O | [6] |

| Molecular Weight | 215.05 g/mol | [6] |

| Appearance | White to off-white or purple powder/crystals | [1][2] |

| Melting Point | 225-227 °C | [7] |

| Solubility | Soluble in organic solvents like DMSO and Methanol (slightly) | [1][8] |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions |

Experimental Protocols

Synthesis of this compound via the Cyanate Method

This protocol is adapted from a well-established procedure published in Organic Syntheses, known for its reliability and scalability.[4]

Materials:

-

p-Bromoaniline (86 g, 0.5 mole)

-

Glacial Acetic Acid (240 ml)

-

Water (480 ml + 450 ml + 200 ml)

-

Sodium Cyanate (65 g, 1 mole)

Procedure:

-

In a 2-liter beaker, dissolve 86 g (0.5 mole) of p-bromoaniline in a mixture of 240 ml of glacial acetic acid and 480 ml of water at 35°C.

-

In a separate beaker, prepare a solution of 65 g (1 mole) of sodium cyanate in 450 ml of water at 35°C.

-

Slowly add approximately 50 ml of the sodium cyanate solution to the p-bromoaniline solution with stirring until a white crystalline precipitate of this compound begins to form.

-

Once precipitation starts, add the remainder of the sodium cyanate solution quickly with vigorous agitation. The temperature of the reaction mixture will rise to 50–55°C.

-

Stir the resulting thick, paste-like suspension for an additional 10 minutes.

-

Allow the mixture to stand at room temperature for 2–3 hours.

-

Dilute the suspension with 200 ml of water and then cool to 0°C.

-

Filter the product using suction, wash with water, and drain thoroughly.

-

Dry the collected solid to obtain crude this compound.

Yield: 95–100 g (88–93%) of crude product.[4] The product is typically of sufficient purity for subsequent synthetic steps but can be recrystallized from aqueous ethanol for higher purity.[4]

General Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Role in Drug Development: Anticonvulsant Activity

This compound serves as a crucial starting material for the synthesis of various derivatives that have shown promising anticonvulsant activity.[5] The general strategy involves the modification of the urea functional group to introduce different pharmacophores.

Synthesis of Anticonvulsant Semicarbazones

One notable application is in the synthesis of 4-bromophenyl substituted aryl semicarbazones.[5] These compounds have been evaluated for their anticonvulsant properties in various animal models.

The general synthetic pathway is outlined below:

Caption: Synthetic pathway to anticonvulsant semicarbazones.

Quantitative Data from Anticonvulsant Studies

The following table summarizes representative data from anticonvulsant screening of this compound derivatives. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard models for identifying potential antiepileptic drugs.

| Compound Type | Test Model | Activity | Reference(s) |

| 4-Bromophenyl Semicarbazones | MES | Active | [5] |

| 4-Bromophenyl Semicarbazones | scPTZ | Active in some derivatives | [5] |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | MES | Active | [9] |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | scPTZ | Generally inactive | [9] |

Conclusion

This compound is a compound of significant interest due to its straightforward synthesis and its utility as a versatile intermediate in organic and medicinal chemistry. Its historical development is intertwined with the broader advancements in urea chemistry. The primary modern application lies in its role as a scaffold for the development of novel anticonvulsant agents. The detailed experimental protocols and structured data presented in this guide are intended to facilitate further research and development in this promising area. As the quest for new and more effective therapeutics continues, the importance of foundational molecules like this compound remains paramount.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis and anticonvulsant activity of 4-bromophenyl substituted aryl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 4-BROMOPHENYLUREA | 1967-25-5 [chemicalbook.com]

- 9. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Theoretical Properties of N-(4-bromophenyl)urea

This technical guide provides a comprehensive overview of the theoretical and experimental properties of N-(4-bromophenyl)urea, a significant organic compound utilized as a versatile intermediate in the synthesis of novel materials and pharmacologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed data, experimental protocols, and visual representations of its structural and synthetic aspects.

Chemical and Physical Properties

This compound, with the chemical formula C₇H₇BrN₂O, is a crystalline solid.[1] Its fundamental physicochemical properties are summarized in the table below, providing a foundational understanding of its characteristics.

| Property | Value | Reference |

| Molecular Formula | C₇H₇BrN₂O | [2][3] |

| Molecular Weight | 215.05 g/mol | [4] |

| CAS Number | 1967-25-5 | [1][2] |

| Appearance | White crystal or crystalline powder | [1] |

| Melting Point | 225-227 °C | [2][5] |

| Solubility | Soluble in alcohols and ketones, slightly soluble in water. | [1] |

| IUPAC Name | (4-bromophenyl)urea | |

| InChI | InChI=1S/C7H7BrN2O/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11) | |

| InChIKey | PFQUUCXMPUNRLA-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC(=CC=C1NC(=O)N)Br |

Crystal Structure and Molecular Geometry

The three-dimensional arrangement of atoms in this compound has been elucidated through single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁.[6] The urea moiety and the benzene ring are both essentially planar, with a significant dihedral angle of 47.8 (1)° between them.[6] This twisted conformation is a key structural feature.

The crystal packing is stabilized by a network of N—H⋯O hydrogen bonds, where the carbonyl oxygen acts as a trifurcated hydrogen-bond acceptor.[6] This intricate hydrogen bonding leads to the formation of layers oriented parallel to the ab plane.[6]

Table 2: Crystallographic Data for this compound [6]

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| a (Å) | 4.6033 (2) |

| b (Å) | 5.3915 (2) |

| c (Å) | 15.9444 (8) |

| β (°) | 97.994 (3) |

| Volume (ų) | 391.87 (3) |

| Z | 2 |

| Dihedral Angle (Urea/Benzene) | 47.8 (1)° |

Spectroscopic Properties

The structural features of this compound have been confirmed by various spectroscopic techniques. The key spectral data are summarized below.

Table 3: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (399.95 MHz, DMSO-d₆) | δ 5.91 (s, 2H, NH₂), 7.38 (s, 4H, C₆H₄), 8.66 (s, 1H, NH) | [6] |

| ¹³C NMR (100.58 MHz, DMSO-d₆) | δ 112.22 (Cipso of C₆H₄), 119.52 (2CH of C₆H₄), 131.18 (2CH of C₆H₄), 139.89 (Cipso of C₆H₄), 155.70 (C=O) | [6] |

| Infrared (IR) | Data available, typically showing characteristic peaks for N-H, C=O, and C-Br stretching. | |

| UV-Visible | Spectral data has been recorded. | |

| Raman | FT-Raman spectra are available. |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of 4-bromoaniline with sodium cyanate in an acidic aqueous medium.[6]

Materials:

-

4-bromoaniline

-

Sodium cyanate

-

Hydrochloric acid (or similar acid)

-

Ethanol (90%)

-

Deionized water

Procedure:

-

Dissolve 4-bromoaniline in a suitable amount of deionized water containing a stoichiometric amount of hydrochloric acid to form the corresponding aniline salt.

-

In a separate beaker, dissolve sodium cyanate in deionized water.

-

Slowly add the sodium cyanate solution to the stirred 4-bromoaniline salt solution at room temperature.

-

Continue stirring the reaction mixture for a specified period (e.g., 1-2 hours) to allow for the complete formation of the urea derivative.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it with cold deionized water to remove any unreacted starting materials and inorganic salts.

-

For further purification, recrystallize the crude product from hot 90% ethanol.

-

Dry the purified crystals in a vacuum oven to obtain pure this compound.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as DMSO-d₆.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis is performed to determine the crystal structure. Data is collected at a controlled temperature (e.g., 150 K) using Mo Kα radiation.

-

Melting Point Determination: The melting point is measured using a standard melting point apparatus.

Biological and Pharmacological Relevance

This compound serves as a key building block in the synthesis of various compounds with potential biological activities. Notably, it has been utilized in the development of molecules with anticonvulsant properties.[5] The urea functionality is crucial for establishing interactions with biological targets, often through hydrogen bonding.[7]

Furthermore, this compound is recognized as an environmental transformation product of the herbicide Metobromuron.

Safety Information

This compound is classified as toxic if swallowed and may cause an allergic skin reaction. Appropriate personal protective equipment should be used when handling this compound.

This guide provides a detailed summary of the theoretical and experimental properties of this compound, intended to support further research and development in related scientific fields.

References

- 1. Urea, (4-bromophenyl)- [chembk.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. scbt.com [scbt.com]

- 4. (4-Bromophenyl)urea | TRC-B700233-100MG | LGC Standards [lgcstandards.com]

- 5. nbinno.com [nbinno.com]

- 6. N-(4-Bromophenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(4-bromophenyl)urea: Synthesis, Properties, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-bromophenyl)urea is a key chemical intermediate with significant applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its fundamental properties, including its molecular formula and weight. A detailed, experimentally validated protocol for its synthesis is presented. While direct biological activity data for this compound is limited, it serves as a crucial scaffold for the development of bioactive molecules. This guide explores the methodologies used to evaluate the anticancer and anticonvulsant properties of its derivatives, offering valuable insights for researchers in drug discovery and development.

Chemical Properties and Data

This compound, a substituted urea compound, possesses the following key characteristics:

| Property | Value | Reference |

| Molecular Formula | C₇H₇BrN₂O | [1] |

| Molecular Weight | 215.05 g/mol | [1] |

| CAS Number | 1967-25-5 | [2] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 225-227 °C | [4] |

Synthesis of this compound

A reliable and straightforward method for the synthesis of this compound involves the reaction of p-bromoaniline with sodium cyanate in an acidic aqueous medium.[3]

Experimental Protocol

Materials:

-

p-Bromoaniline

-

Glacial Acetic Acid

-

Sodium Cyanate

-

Water

Procedure: [3]

-

In a suitable beaker, dissolve p-bromoaniline (0.5 mole) in a mixture of glacial acetic acid (240 ml) and water (480 ml) at 35°C.

-

Prepare a solution of sodium cyanate (1 mole) in water (450 ml) at 35°C.

-

Slowly add approximately 50 ml of the sodium cyanate solution to the p-bromoaniline solution with stirring until a white crystalline precipitate of this compound begins to form.

-

Add the remainder of the sodium cyanate solution quickly with vigorous agitation. The reaction is exothermic, and the temperature will rise to 50–55°C.

-

Stir the resulting thick paste for an additional 10 minutes.

-

Allow the mixture to stand at room temperature for 2–3 hours.

-

Dilute the mixture with 200 ml of water and cool to 0°C.

-

Filter the precipitate using suction, wash with water, and dry thoroughly.

This procedure typically yields 95–100 g of crude this compound. The product is often pure enough for subsequent synthetic steps but can be further purified by recrystallization from ethanol.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Biological Significance and Applications in Drug Discovery

This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications.[5] While the direct biological activity of this compound is not extensively documented, its derivatives have been investigated for various pharmacological activities, including anticancer and anticonvulsant effects.[6][7]

Anticancer Activity of Urea Derivatives

Aromatic urea derivatives are a class of compounds that have shown promising anticancer activity.[6][7] These compounds can act through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in tumorigenesis.[7]

3.1.1. General Experimental Protocol for In Vitro Anticancer Screening:

The following is a generalized protocol for evaluating the anticancer activity of compounds derived from this compound.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics

-

Test compounds (derivatives of this compound) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent

-

96-well plates

-

Spectrophotometer (plate reader)

Procedure:

-